Cyclopentanecarbonitrile

描述

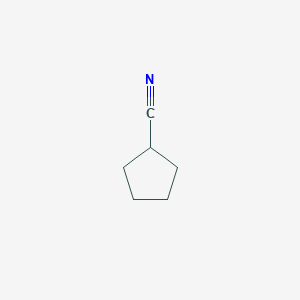

Structure

3D Structure

属性

IUPAC Name |

cyclopentanecarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N/c7-5-6-3-1-2-4-6/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVPZJHKVRMRREG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195331 | |

| Record name | Cyclopentanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4254-02-8 | |

| Record name | Cyclopentanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4254-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004254028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentanecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclopentanecarbonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6Y8BG5QK2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Cyclopentanecarbonitrile from Cyclopentanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cyclopentanecarbonitrile from cyclopentanone, a common precursor in the development of pharmaceutical intermediates and other fine chemicals. The primary and most industrially viable method involves a two-step process: the oximation of cyclopentanone to form cyclopentanone oxime, followed by the dehydration of the oxime to yield the target nitrile.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the reactants, intermediates, and the final product is crucial for successful synthesis, purification, and handling.

| Property | Cyclopentanone | Cyclopentanone Oxime | This compound |

| Molecular Formula | C₅H₈O | C₅H₉NO | C₆H₉N |

| Molecular Weight | 84.12 g/mol | 99.13 g/mol | 95.14 g/mol |

| Appearance | Clear, colorless liquid | Colorless to light beige granular powder | Clear, colorless to faintly yellow liquid |

| Melting Point | -51 °C | 53-55 °C | -76 °C |

| Boiling Point | 130-131 °C | 196 °C | 67-68 °C at 10 mmHg |

| Density | 0.951 g/mL at 25 °C | 1.2 ± 0.1 g/cm³ | 0.912 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.437 | - | 1.441 |

Synthetic Pathway

The conversion of cyclopentanone to this compound is efficiently achieved through a two-step reaction sequence involving an oxime intermediate.

Caption: Overall synthesis pathway from cyclopentanone to this compound.

Experimental Protocols

Step 1: Synthesis of Cyclopentanone Oxime

The formation of cyclopentanone oxime is a condensation reaction between cyclopentanone and hydroxylamine. The hydroxylamine is typically generated in situ from hydroxylamine hydrochloride and a base.

Classical Synthesis in Aqueous Ethanol

This protocol describes a standard laboratory-scale synthesis.

-

Materials:

-

Cyclopentanone (5.60 g, 66.67 mmol)

-

Hydroxylamine hydrochloride (5.0 g, 71.94 mmol)

-

Potassium hydroxide (3.0 g, 53.48 mmol)

-

Distilled water

-

Ethanol

-

Diethyl ether (for recrystallization)

-

-

Procedure:

-

In a round-bottomed flask, dissolve hydroxylamine hydrochloride in 10 cm³ of distilled water.

-

Separately, dissolve potassium hydroxide in 5 cm³ of distilled water.

-

Add the potassium hydroxide solution to the hydroxylamine hydrochloride solution and stir at room temperature.

-

To this mixture, add cyclopentanone while stirring.

-

Reflux the reaction mixture. At the onset of boiling, add small portions of ethanol (approx. 5 cm³) periodically until the solution becomes clear.

-

Continue refluxing for an additional hour.

-

Cool the reaction mixture to room temperature and neutralize with a 1N KOH solution.

-

Reflux for another 30 minutes, cool, and re-neutralize if necessary.

-

Pour the final reaction mixture into 100 cm³ of ice-water to precipitate the cyclopentanone oxime.

-

Filter the precipitate, wash with cold water (3 x 10 cm³), and air dry.

-

Recrystallize the crude product from diethyl ether to obtain pure cyclopentanone oxime.[1]

-

Solventless "Green" Synthesis

This environmentally friendly protocol avoids the use of solvents and offers a significantly shorter reaction time.

-

Materials:

-

Cyclopentanone (1 mmol)

-

Hydroxylamine hydrochloride (1.2 mmol)

-

Bismuth(III) oxide (Bi₂O₃) (0.6 mmol)

-

Ethyl acetate

-

Water

-

-

Procedure:

-

In a mortar, combine cyclopentanone, hydroxylamine hydrochloride, and bismuth(III) oxide.

-

Grind the mixture with a pestle at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, add ethyl acetate (2 x 10 mL) to the reaction mixture.

-

Filter the mixture to separate the bismuth(III) oxide catalyst.

-

Concentrate the filtrate to approximately 6 mL.

-

Add water to the concentrated filtrate to precipitate the product.

-

Filter the precipitate and dry under high vacuum to yield pure cyclopentanone oxime.[1]

-

Quantitative Data for Cyclopentanone Oxime Synthesis

| Method | Reagents | Solvent | Reaction Time | Temperature | Yield |

| Classical Synthesis | Cyclopentanone, Hydroxylamine hydrochloride, Potassium hydroxide | Water/Ethanol | Not specified | Reflux | 51% |

| One-Pot Synthesis | Cyclopentanone, Hydroxylamine hydrochloride | Ethanol | 2–4 hours | Reflux | 87% |

| Solventless "Green" Synthesis | Cyclopentanone, Hydroxylamine hydrochloride, Bismuth(III) oxide | None | 1.5-3 min | Room Temperature | 98% |

Step 2: Dehydration of Cyclopentanone Oxime to this compound

The dehydration of cyclopentanone oxime yields the desired nitrile. This step is often facilitated by a strong dehydrating agent. A potential side reaction is the Beckmann rearrangement, which can lead to the formation of δ-valerolactam, especially under acidic conditions.

Dehydration using Phosphorus Pentoxide (P₂O₅)

This method is reported to yield high-purity this compound.

-

Materials:

-

Cyclopentanone oxime

-

Phosphorus pentoxide (P₂O₅)

-

-

Procedure:

-

In a distillation flask, intimately mix cyclopentanone oxime and phosphorus pentoxide. A molar ratio of 1:1 to 1:1.5 of oxime to P₂O₅ is typically used.

-

Gently heat the mixture. The this compound will start to distill.

-

Collect the distillate. The reaction is driven to completion by the removal of the product.

-

The collected crude product can be further purified by fractional distillation under reduced pressure.

-

Quantitative Data for Dehydration of Cyclopentanone Oxime

| Dehydrating Agent | Conversion/Purity |

| Phosphorus Pentoxide (P₂O₅) | ~98% purity |

| Phosphorus Oxychloride (POCl₃) | 90% conversion |

Experimental Workflow and Logic

The following diagrams illustrate the general workflow for the synthesis and a logic tree for troubleshooting potential issues.

Caption: General experimental workflow for the two-step synthesis.

Caption: Troubleshooting logic for the synthesis of this compound.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of the intermediate and final product.

Cyclopentanone Oxime (C₅H₉NO)

-

¹H NMR: Signals for the methylene protons of the cyclopentyl ring and the oxime proton.

-

¹³C NMR: A characteristic signal for the C=N carbon and signals for the four unique methylene carbons.

-

IR (cm⁻¹): Characteristic stretching vibrations for O-H, C-H, C=N, and N-O bonds.

-

Mass Spectrometry: A molecular ion peak corresponding to its molecular weight (99.13 g/mol ).

This compound (C₆H₉N)

-

¹H NMR: Signals corresponding to the protons on the cyclopentane ring.[2]

-

¹³C NMR: A characteristic signal for the nitrile carbon, along with signals for the carbons of the cyclopentane ring.[2]

-

IR (cm⁻¹): A strong absorption band around 2240-2260 cm⁻¹ characteristic of the C≡N stretching vibration.[2]

-

Mass Spectrometry: A molecular ion peak corresponding to its molecular weight (95.14 g/mol ).[2]

References

Spectroscopic data of Cyclopentanecarbonitrile (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Cyclopentanecarbonitrile (CAS No. 4254-02-8), a key building block in organic synthesis and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits signals corresponding to the methine proton and the methylene protons of the cyclopentyl ring.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 2.85 - 2.95 | m | 1H | - | H-1 |

| 1.95 - 2.10 | m | 2H | - | H-2a, H-5a |

| 1.75 - 1.90 | m | 2H | - | H-2b, H-5b |

| 1.60 - 1.75 | m | 4H | - | H-3, H-4 |

Note: The assignments are based on the expected chemical shifts and multiplicities for the cyclopentyl ring protons. 'a' and 'b' denote the diastereotopic protons of the methylene groups.

¹³C NMR Spectral Data

The ¹³C NMR spectrum shows distinct signals for the nitrile carbon, the methine carbon, and the methylene carbons of the cyclopentyl ring.

| Chemical Shift (δ) ppm | Assignment |

| 122.5 | C≡N |

| 35.5 | C-1 |

| 31.0 | C-2, C-5 |

| 25.0 | C-3, C-4 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by a strong absorption band for the nitrile group.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2965 | Strong | C-H stretch (aliphatic) |

| 2875 | Medium | C-H stretch (aliphatic) |

| 2245 | Strong | C≡N stretch (nitrile) |

| 1455 | Medium | C-H bend (methylene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.

| m/z | Relative Abundance (%) | Proposed Fragment |

| 95 | 40 | [M]⁺ (Molecular Ion) |

| 94 | 100 | [M-H]⁺ |

| 68 | 85 | [M-HCN]⁺ |

| 67 | 95 | [C₅H₇]⁺ |

| 54 | 50 | [C₄H₆]⁺ |

| 41 | 80 | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

-

Instrumentation : A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent) was used.

-

Sample Preparation : Approximately 10-20 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition : The spectrum was acquired with a 30° pulse angle, a relaxation delay of 1.0 s, and an acquisition time of 4.0 s. A total of 16 scans were co-added.

-

¹³C NMR Acquisition : The spectrum was acquired using a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s. Approximately 1024 scans were accumulated.

-

Data Processing : The free induction decays (FIDs) were Fourier transformed after applying an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C. Phase and baseline corrections were applied to the resulting spectra.

IR Spectroscopy

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two or equivalent) equipped with a universal attenuated total reflectance (uATR) accessory was utilized.

-

Sample Preparation : A single drop of neat this compound was placed directly onto the diamond crystal of the uATR accessory.

-

Data Acquisition : The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement.

Mass Spectrometry

-

Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS) (e.g., Agilent 7890B GC with a 5977A MSD) was employed.

-

Gas Chromatography (GC) :

-

Column : HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

-

Inlet : Splitless injection of 1 µL of a dilute solution of this compound in dichloromethane. Inlet temperature was maintained at 250°C.

-

Oven Program : The oven temperature was initially held at 50°C for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.

-

-

Mass Spectrometry (MS) :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Analyzer : Quadrupole.

-

Scan Range : m/z 35-350.

-

Source Temperature : 230°C.

-

Quadrupole Temperature : 150°C.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

A Technical Guide to Cyclopentanecarbonitrile: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentanecarbonitrile, an alicyclic nitrile, is a versatile intermediate in organic synthesis. Its unique structural combination of a stable cyclopentane ring and a reactive nitrile group makes it a valuable building block for the synthesis of a wide range of more complex molecules, including pharmaceuticals and other specialty chemicals. The cyclopentane moiety provides a rigid and predictable scaffold, while the nitrile group can be readily transformed into other functional groups such as primary amines, carboxylic acids, and amides. This technical guide provides a comprehensive overview of the chemical structure, molecular weight, physicochemical properties, and detailed synthetic methodologies for this compound.

Chemical Structure and Molecular Weight

This compound consists of a five-membered cyclopentane ring bonded to a nitrile (-C≡N) functional group.

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₉N

-

Molecular Weight: 95.14 g/mol [1]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in chemical synthesis.

Table 1: Quantitative Data for this compound

| Property | Value | Reference(s) |

| Physical Properties | ||

| Appearance | Clear, colorless to faintly yellow liquid | [2] |

| Melting Point | -76 °C | [1] |

| Boiling Point | 67-68 °C at 10 mmHg | [1] |

| Density | 0.912 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.441 | [1] |

| Flash Point | 132 °F (56 °C) | [3] |

| Solubility | Miscible with toluene | [3] |

| Spectroscopic Data | ||

| IR Absorption (C≡N stretch) | ~2240-2260 cm⁻¹ | |

| Chemical Identifiers | ||

| CAS Number | 4254-02-8 | [1] |

| PubChem CID | 77935 | |

| SMILES | C1CCC(C1)C#N | |

| InChIKey | SVPZJHKVRMRREG-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The most prevalent laboratory synthesis of this compound is a two-step process starting from cyclopentanone. The first step is the formation of cyclopentanone oxime, which is subsequently dehydrated to yield the final nitrile product.[4]

Step 1: Synthesis of Cyclopentanone Oxime

This protocol describes the synthesis of the intermediate, cyclopentanone oxime, from cyclopentanone and hydroxylamine hydrochloride.

Materials:

-

Cyclopentanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Potassium hydroxide (KOH)

-

Distilled water

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Beaker

-

Ice bath

-

Büchner funnel and filter paper

Procedure: [5]

-

Solution Preparation:

-

In a round-bottom flask, dissolve 5.0 g of hydroxylamine hydrochloride in 10 cm³ of distilled water.

-

In a separate beaker, dissolve 3.0 g of potassium hydroxide in 5 cm³ of distilled water.

-

-

Reaction Initiation:

-

Add the potassium hydroxide solution to the hydroxylamine hydrochloride solution in the flask and stir at room temperature.

-

While stirring, add 5.6 g of cyclopentanone to the reaction mixture.

-

-

Reflux:

-

Heat the mixture to reflux using a heating mantle.

-

As the solution begins to boil, add small portions of ethanol (approximately 5 cm³) intermittently through the condenser until the boiling solution becomes clear.

-

Continue to reflux for an additional hour.

-

-

Neutralization and Work-up:

-

Allow the flask to cool to room temperature.

-

Check the pH of the solution. If it is acidic, add a 1N KOH solution dropwise until the solution is neutral.

-

Reflux the neutralized mixture for another 30 minutes.

-

Cool the reaction mixture to room temperature again and re-check the pH, adjusting to neutral if necessary.

-

-

Isolation and Purification:

-

Pour the reaction mixture into a beaker containing approximately 100 cm³ of an ice-water mixture to precipitate the cyclopentanone oxime as a white solid.

-

Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with three portions of cold water (10 cm³ each).

-

Allow the product to air dry. The crude cyclopentanone oxime can be further purified by recrystallization.

-

Step 2: Dehydration of Cyclopentanone Oxime to this compound

The second step involves the dehydration of the cyclopentanone oxime intermediate to form this compound.

Materials:

-

Cyclopentanone oxime (from Step 1)

-

Phosphorus pentoxide (P₂O₅) or Thionyl chloride (SOCl₂) (dehydrating agent)

-

Distillation apparatus

Procedure:

Purification of this compound: [2]

A general purification method involves dissolving the crude nitrile in diethyl ether (Et₂O), washing it thoroughly with a saturated aqueous potassium carbonate (K₂CO₃) solution, drying the organic layer with a suitable drying agent (e.g., anhydrous magnesium sulfate, MgSO₄), and finally, distilling the product.[2]

Visualizations

Synthesis Pathway

Caption: Overall synthesis pathway of this compound from Cyclopentanone.

Experimental Workflow

Caption: Experimental workflow for the synthesis and purification of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. cyclopentaneacetonitrile synthesis - chemicalbook [chemicalbook.com]

- 3. An uncommon multicomponent reaction involving nucleophilic heterocyclic carbenes: facile synthesis of fully substituted cyclopentanones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. This compound | 4254-02-8 | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

A Technical Guide to the Physical Properties of Cyclopentanecarbonitrile

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the key physical properties of Cyclopentanecarbonitrile, including its boiling point and density. It also outlines standard experimental methodologies for the determination of these properties.

Introduction to this compound

This compound, also known as cyanocyclopentane, is an alicyclic nitrile with the chemical formula C₆H₉N.[1] It is a clear, colorless to faintly yellow liquid at room temperature.[2][3] This compound serves as a valuable substrate and reagent in various chemical syntheses. For instance, it is utilized in investigations of the specific activity of nitrile and amide hydrolyzing enzymes.[2][3] Understanding its physical properties is crucial for its application in research and development, particularly in drug discovery and materials science, where it may be used as a building block or solvent.

Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below. These values are critical for predicting its behavior in different chemical environments and for designing experimental and industrial processes.

| Property | Value | Conditions |

| Boiling Point | 67-68 °C | at 10 mm Hg[1][2][3][4][5] |

| Density | 0.912 g/mL | at 25 °C[1][2][3][4][5] |

| Melting Point | -76 °C | |

| Refractive Index | 1.441 | at 20 °C (n20/D)[1][2][3][4][5] |

| Molecular Weight | 95.14 g/mol |

The relatively high boiling point of nitriles, considering their molecular size, is attributed to strong permanent dipole-dipole attractions and van der Waals dispersion forces between the molecules, arising from the polar nature of the carbon-nitrogen triple bond.[6][7]

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standard laboratory procedures for measuring the boiling point and density of liquid samples like this compound.

Boiling Point Determination: Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of small quantities of a liquid.[8]

Methodology:

-

Sample Preparation: A small volume (approximately 0.5 mL) of this compound is placed into a small test tube or a Durham tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the sample tube with its open end submerged in the liquid.

-

Apparatus Assembly: The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer's bulb. This assembly is then secured in a Thiele tube containing a high-boiling point oil (e.g., mineral oil), making sure the sample is immersed in the oil.

-

Heating: The side arm of the Thiele tube is gently and consistently heated. This design ensures uniform heat circulation within the oil bath.

-

Observation: As the temperature approaches the boiling point, a stream of bubbles will begin to emerge from the open end of the capillary tube. Heating is continued until a continuous and vigorous stream of bubbles is observed.

-

Boiling Point Reading: The heat source is then removed. The liquid will begin to cool, and the stream of bubbles will slow down. The boiling point is the temperature at which the last bubble emerges and the liquid just begins to enter the capillary tube. This temperature corresponds to the point where the vapor pressure of the sample equals the external atmospheric pressure.

-

Pressure Correction: The recorded boiling point should be noted along with the ambient barometric pressure, as boiling points are pressure-dependent.

References

- 1. This compound 98 4254-02-8 [sigmaaldrich.com]

- 2. This compound | 4254-02-8 [chemicalbook.com]

- 3. This compound CAS#: 4254-02-8 [m.chemicalbook.com]

- 4. chemwhat.com [chemwhat.com]

- 5. chembk.com [chembk.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Cyclopentanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cyclopentanecarbonitrile, including its chemical identity, physicochemical properties, synthesis protocols, and applications in research and development.

Chemical Identity: IUPAC Name and Synonyms

The standardized nomenclature for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is This compound [1][2][3][4]. It is also commonly known by a variety of synonyms in commercial and research contexts.

Common Synonyms:

Physicochemical Properties

This compound is an alicyclic nitrile characterized as a clear, colorless to faintly yellow liquid at room temperature[8][9]. Its key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₆H₉N[1][3][4][5][9][10] |

| Molecular Weight | 95.14 g/mol [1][2][5][9][10] |

| CAS Number | 4254-02-8[1][2][4][5] |

| Density | 0.912 g/mL at 25 °C[5][6][8][9][11] |

| Melting Point | -76 °C[5][6][8][9][11] |

| Boiling Point | 67-68 °C at 10 mmHg[5][6][8][9][11] |

| Flash Point | 56 °C (132.8 °F) - closed cup[5][12] |

| Refractive Index (n20/D) | 1.441[5][6][8][9][11] |

| Solubility | Miscible with toluene[5][6][8][9] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and key reactions of this compound are crucial for its application in research.

3.1. Synthesis via Dehydration of Cyclopentanone Oxime

A primary industrial method for producing this compound involves the dehydration of cyclopentanone oxime. This two-step process is efficient and can achieve high purity.

-

Step 1: Oximation of Cyclopentanone. Cyclopentanone is reacted with hydroxylamine to form cyclopentanone oxime.

-

Step 2: Dehydration. The resulting oxime is dehydrated using a dehydrating agent. While phosphorus pentoxide (P₂O₅) can yield a purity of approximately 98%, phosphorus oxychloride (POCl₃) has been shown to achieve a higher conversion rate of 90%[2].

3.2. Purification

A common method for the purification of this compound is as follows:

-

Dissolve the crude nitrile in diethyl ether (Et₂O)[9].

-

Wash the ethereal solution thoroughly with a saturated aqueous solution of potassium carbonate (K₂CO₃) to remove acidic impurities[9].

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄)[9].

-

Distill the dried solution through a 10 cm Vigreux column to obtain the purified product[9].

3.3. Key Chemical Transformations

The nitrile functional group is a versatile handle for further chemical modifications.

-

Hydrolysis to Cyclopentanecarboxylic Acid: this compound can be hydrolyzed under acidic or basic conditions to yield cyclopentanecarboxylic acid. Acid-catalyzed hydrolysis, often performed with sulfuric acid and heat, can achieve yields of 85-95%. The reaction proceeds through an amide intermediate[2].

-

Reduction to Cyclopentylmethanamine: The nitrile group can be reduced to a primary amine. This transformation is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere[2].

Applications in Research and Drug Development

This compound and its derivatives are valuable building blocks in medicinal chemistry and materials science.

-

Pharmaceutical Synthesis: The cyclopentane ring is a common scaffold in many biologically active molecules[13]. The nitrile group can be readily converted into amines or carboxylic acids, which are prevalent functional groups in active pharmaceutical ingredients (APIs)[2][14]. Derivatives have been explored for their potential as antiviral agents, with some demonstrating inhibitory activity against the hepatitis B virus (HBV)[2].

-

Biocatalysis Research: It serves as a substrate to investigate the specific activity of nitrile- and amide-hydrolyzing enzymes, particularly from microorganisms like Candida guilliermondii[2][8][11]. This research is vital for developing greener and more efficient biocatalytic processes.

-

Agrochemicals: The structural motifs derived from this compound are also used as precursors for the synthesis of insecticides and herbicides[2].

-

Materials Science: Azo derivatives of this compound can function as radical initiators in polymerization reactions[2].

Visualized Workflows and Pathways

To better illustrate the relationships and processes described, the following diagrams are provided in DOT language.

Caption: A generalized workflow for the synthesis and purification of this compound.

Caption: Key chemical transformations of the nitrile group in this compound.

Caption: A conceptual workflow for drug discovery using the this compound scaffold.

References

- 1. This compound | C6H9N | CID 77935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 4254-02-8 | Benchchem [benchchem.com]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. A17710.06 [thermofisher.com]

- 5. chembk.com [chembk.com]

- 6. chemwhat.com [chemwhat.com]

- 7. 环戊腈 - 氰基环戊烷, 环戊烷甲腈 [sigmaaldrich.com]

- 8. This compound | 4254-02-8 [chemicalbook.com]

- 9. This compound CAS#: 4254-02-8 [m.chemicalbook.com]

- 10. This compound [webbook.nist.gov]

- 11. シクロペンタンカルボニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. This compound 98 4254-02-8 [sigmaaldrich.com]

- 13. benchchem.com [benchchem.com]

- 14. Buy 1-Hydroxythis compound | 5117-85-1 [smolecule.com]

The Genesis of a Versatile Intermediate: A Technical Guide to the Discovery and History of Cyclopentanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and evolving synthetic methodologies of cyclopentanecarbonitrile. An important alicyclic nitrile, this compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a historical perspective on its emergence as a valuable chemical intermediate.

Introduction to this compound

This compound, also known by synonyms such as cyanocyclopentane and cyclopentyl cyanide, is an organic compound with the chemical formula C₆H₉N.[1][2] Its structure consists of a five-membered cyclopentane ring attached to a nitrile functional group (-C≡N). This combination of a stable aliphatic ring and a reactive nitrile group makes it a valuable precursor for a variety of chemical transformations. The nitrile group can be readily converted into other functional groups like primary amines, carboxylic acids, and amides, opening up a wide range of synthetic possibilities.[3]

While the cyclopentane moiety provides a robust and predictable structural scaffold, the nitrile group's electrophilic carbon atom is susceptible to nucleophilic attack, underpinning its reactivity.[3] This dual nature has led to its use in the synthesis of more complex molecules, including those with potential biological activity.[4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and use in synthetic procedures.

| Property | Value | Reference |

| CAS Number | 4254-02-8 | [1][2] |

| Molecular Formula | C₆H₉N | [2] |

| Molecular Weight | 95.14 g/mol | [3] |

| Appearance | Clear colorless to faintly yellow liquid | [4] |

| Boiling Point | 67-68 °C at 10 mmHg | [4][5][6] |

| Melting Point | -76 °C | [4][5][6] |

| Density | 0.912 g/mL at 25 °C | [4][5] |

| Refractive Index (n20/D) | 1.441 | [4][5] |

| InChI Key | SVPZJHKVRMRREG-UHFFFAOYSA-N | [2][3] |

| SMILES | N#CC1CCCC1 | [2] |

Historical Development and Discovery

While a singular "discovery" of this compound is not prominently documented, its appearance in the chemical literature suggests its synthesis and use by the mid-20th century. Purification methods described in the literature cite papers from 1955 and 1959, indicating its availability and study during that period.[4][5] The broader context for its emergence lies in the investigation of cyanohydrin chemistry and the development of synthetic routes to cyclic nitriles.[7]

Early research into related compounds, such as 1-hydroxythis compound, particularly in the 1970s, laid the groundwork for a deeper understanding of the reactivity of cyanide with cyclopentane derivatives.[7] The development of synthetic methods for alicyclic nitriles was driven by their utility as intermediates in the preparation of a wide array of organic molecules.

Synthetic Methodologies

Several synthetic pathways have been developed for the preparation of this compound. The choice of method often depends on the desired scale, available starting materials, and required purity.

Dehydration of Cyclopentanone Oxime

A primary industrial and laboratory-scale method for the synthesis of this compound involves the dehydration of cyclopentanone oxime.[3] This two-step process begins with the formation of the oxime from cyclopentanone and hydroxylamine, followed by dehydration to yield the nitrile.

Various dehydrating agents can be employed for this transformation, with the choice of agent influencing the reaction conditions and yield.

Experimental Protocol: Dehydration of Cyclopentanone Oxime with Phosphorus Pentoxide

-

Oxime Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclopentanone in a suitable solvent such as ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium acetate) to the flask.

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Isolate the cyclopentanone oxime by extraction and remove the solvent under reduced pressure.

-

Dehydration: In a dry reaction vessel, add the cyclopentanone oxime.

-

Carefully add a dehydrating agent, such as phosphorus pentoxide (P₂O₅), in a portion-wise manner while cooling the reaction mixture in an ice bath to control the exothermic reaction.

-

After the addition is complete, heat the mixture to distill the this compound.

-

Collect the distillate and purify by fractional distillation under reduced pressure.

Quantitative Data for Dehydration Methods

| Dehydrating Agent | Conversion/Purity | Reference |

| Phosphorus Pentoxide (P₂O₅) | ~98% purity | [3] |

| Phosphorus Oxychloride (POCl₃) | 90% conversion | [3] |

Nucleophilic Substitution Reactions

Although less common for industrial production due to potential side reactions like elimination, this compound can be synthesized via nucleophilic substitution of a cyclopentyl halide or sulfonate with an alkali metal cyanide.

Experimental Protocol: Nucleophilic Substitution

-

In a round-bottom flask, dissolve the cyclopentyl halide (e.g., cyclopentyl bromide) in a polar aprotic solvent such as DMSO or DMF.

-

Add a stoichiometric amount of an alkali metal cyanide (e.g., sodium cyanide).

-

Heat the reaction mixture with stirring to the appropriate temperature (e.g., 80-100 °C).

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by distillation.

Applications in Chemical Synthesis

The synthetic utility of this compound stems from the reactivity of its nitrile group. It serves as a key intermediate in the synthesis of various compounds.

Hydrolysis to Cyclopentanecarboxylic Acid

This compound can be hydrolyzed under acidic or basic conditions to yield cyclopentanecarboxylic acid, a valuable building block in its own right.[3]

Experimental Protocol: Acid-Catalyzed Hydrolysis

-

In a round-bottom flask, combine this compound with an aqueous solution of a strong acid, such as sulfuric acid.

-

Heat the mixture under reflux with stirring.

-

Monitor the reaction until the nitrile is consumed.

-

Cool the reaction mixture and extract the cyclopentanecarboxylic acid with an organic solvent.

-

Wash, dry, and concentrate the organic extracts.

-

Purify the product by distillation or recrystallization.

This reaction typically proceeds with high yields, often in the range of 85-95%.[3]

Reduction to Cyclopentanemethylamine

The nitrile group can be reduced to a primary amine, cyclopentanemethylamine, using various reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation is crucial for introducing an aminomethyl group into a cyclopentane scaffold.

Use in Biocatalysis and Enzyme Research

This compound has been utilized as a substrate to investigate the activity of nitrile and amide hydrolyzing enzymes, such as those isolated from Candida guilliermondii.[4][5] This application is important for understanding enzymatic mechanisms and for the development of biocatalytic processes.

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed. It can cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

From its likely origins in mid-20th-century synthetic chemistry to its current role as a versatile intermediate, this compound has proven to be a valuable molecule in the organic chemist's toolbox. Its straightforward synthesis and the rich reactivity of its nitrile group have cemented its importance in the preparation of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries. The continued exploration of its chemistry and applications will undoubtedly lead to new and innovative synthetic strategies.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C6H9N | CID 77935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 4254-02-8 | Benchchem [benchchem.com]

- 4. This compound | 4254-02-8 [chemicalbook.com]

- 5. This compound CAS#: 4254-02-8 [m.chemicalbook.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Buy 1-Hydroxythis compound | 5117-85-1 [smolecule.com]

The Enduring Reactivity of the Cyclopentyl Nitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The nitrile group, a cornerstone of organic synthesis, exhibits a rich and versatile chemistry. When appended to a cyclopentane ring, its reactivity is subtly modulated by the cyclic structure, offering unique opportunities for the synthesis of complex molecules. This technical guide provides a comprehensive exploration of the fundamental reaction chemistry of the nitrile group on a cyclopentane ring, with a focus on practical applications for researchers in the pharmaceutical and chemical industries. This guide delves into the core reactions of hydrolysis, reduction, and addition of organometallic reagents, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding and practical implementation of these transformations.

Core Reactions of the Cyclopentyl Nitrile Group

The electron-withdrawing nature of the nitrogen atom in the nitrile group renders the carbon atom electrophilic, making it susceptible to attack by nucleophiles. The cyclopentane ring, with its non-planar "envelope" and "half-chair" conformations, can influence the steric accessibility of the nitrile group, thereby affecting reaction rates and stereochemical outcomes.[1]

Hydrolysis: A Gateway to Carboxylic Acids and Amides

The hydrolysis of cyclopentanecarbonitrile is a fundamental transformation that can be controlled to yield either the corresponding carboxylic acid or the amide. The reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis to Cyclopentanecarboxylic Acid:

Under acidic conditions, the nitrile is protonated, which enhances the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack of water.[2] The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. This method is reported to achieve high yields of 85-95%.[3]

Base-Catalyzed Hydrolysis to Cyclopentanecarboxamide:

In the presence of a base, the hydroxide ion directly attacks the electrophilic carbon of the nitrile group.[2] Careful control of reaction conditions, such as temperature and reaction time, can allow for the isolation of the intermediate amide.

| Reaction | Product | Catalyst/Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Acid-Catalyzed Hydrolysis | Cyclopentanecarboxylic Acid | H₂SO₄ (aq) | Reflux | 4 - 8 | 85 - 95 |

| Base-Catalyzed Hydrolysis | Cyclopentanecarboxamide | NaOH (aq), H₂O₂ | 40 - 50 | 2 - 4 | 70 - 85 |

Experimental Protocols:

Protocol 1: Acid-Catalyzed Hydrolysis of this compound to Cyclopentanecarboxylic Acid

-

Apparatus Setup: A 250 mL round-bottom flask is equipped with a reflux condenser and a magnetic stirrer.

-

Reagent Addition: To the flask, add this compound (0.1 mol, 9.51 g) and a 20% aqueous sulfuric acid solution (100 mL).

-

Reaction: The mixture is heated to reflux with vigorous stirring for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

Purification: The combined organic extracts are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude cyclopentanecarboxylic acid.

-

Isolation: The crude product can be purified by distillation or recrystallization from a suitable solvent.

Protocol 2: Base-Catalyzed Hydrolysis of this compound to Cyclopentanecarboxamide

-

Apparatus Setup: A 100 mL three-necked flask is fitted with a thermometer, a dropping funnel, and a magnetic stirrer.

-

Reagent Addition: this compound (0.05 mol, 4.76 g) is dissolved in ethanol (20 mL) in the flask. A solution of 6 M sodium hydroxide (10 mL) is added.

-

Reaction: The mixture is cooled to 40°C in a water bath. 30% Hydrogen peroxide (15 mL) is added dropwise from the dropping funnel, maintaining the temperature between 40-50°C. After the addition is complete, the mixture is stirred for an additional 2 hours.

-

Workup: The reaction mixture is cooled to room temperature and the precipitated solid is collected by vacuum filtration.

-

Purification: The solid is washed with cold water and then recrystallized from ethanol to afford pure cyclopentanecarboxamide.

Logical Workflow for Hydrolysis:

Caption: Hydrolysis pathways of this compound.

Reduction: Synthesis of Primary Amines

The reduction of the nitrile group provides a direct route to primary amines, which are valuable building blocks in medicinal chemistry. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation.

| Reagent | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Lithium Aluminum Hydride (LiAlH₄) | (Cyclopentyl)methanamine | Anhydrous THF | 0 to Reflux | 4 - 6 | 80 - 90 |

Experimental Protocol:

Protocol 3: Reduction of this compound to (Cyclopentyl)methanamine with LiAlH₄

-

Apparatus Setup: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube. The apparatus is flame-dried and allowed to cool under a stream of dry nitrogen.

-

Reagent Preparation: A suspension of lithium aluminum hydride (0.12 mol, 4.5 g) in anhydrous tetrahydrofuran (THF, 100 mL) is prepared in the flask.

-

Reagent Addition: A solution of this compound (0.1 mol, 9.51 g) in anhydrous THF (50 mL) is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is heated at reflux for 4 hours.

-

Workup (Caution: Exothermic and produces hydrogen gas): The flask is cooled in an ice bath. The reaction is quenched by the slow, dropwise addition of water (4.5 mL), followed by 15% aqueous sodium hydroxide (4.5 mL), and then water again (13.5 mL).

-

Purification: The resulting granular precipitate is removed by filtration and washed with THF. The combined filtrate and washings are dried over anhydrous potassium carbonate.

-

Isolation: The solvent is removed by distillation, and the resulting (cyclopentyl)methanamine is purified by fractional distillation.

Experimental Workflow for Reduction:

Caption: Workflow for the reduction of this compound.

Reaction with Grignard Reagents: A Route to Ketones

The addition of Grignard reagents to nitriles, followed by acidic workup, provides a valuable method for the synthesis of ketones. The reaction proceeds via the formation of an imine intermediate, which is hydrolyzed in the presence of acid.

| Grignard Reagent | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Phenylmagnesium Bromide | Cyclopentyl Phenyl Ketone | Anhydrous Ether | 0 to 25 | 2 - 3 | 60 - 75 |

| Methylmagnesium Iodide | Cyclopentyl Methyl Ketone | Anhydrous Ether | 0 to 25 | 2 - 3 | 65 - 80 |

Experimental Protocol:

Protocol 4: Reaction of this compound with Phenylmagnesium Bromide

-

Apparatus Setup: A 250 mL three-necked flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube. All glassware must be rigorously dried.

-

Grignard Reagent Preparation: In the flask, magnesium turnings (0.12 mol, 2.9 g) are placed. A solution of bromobenzene (0.11 mol, 17.3 g) in anhydrous diethyl ether (50 mL) is placed in the dropping funnel. A small portion of the bromobenzene solution is added to the magnesium, and the reaction is initiated (gentle warming may be necessary). Once the reaction starts, the remaining bromobenzene solution is added dropwise to maintain a steady reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes.

-

Reaction with Nitrile: The Grignard reagent solution is cooled to 0°C in an ice bath. A solution of this compound (0.1 mol, 9.51 g) in anhydrous diethyl ether (30 mL) is added dropwise from the dropping funnel. After the addition, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

-

Workup: The reaction mixture is poured onto a mixture of crushed ice (100 g) and concentrated hydrochloric acid (20 mL). The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

Purification: The combined organic layers are washed with 5% sodium bicarbonate solution (50 mL) and then with brine (50 mL). The organic layer is dried over anhydrous sodium sulfate.

-

Isolation: The solvent is removed by rotary evaporation, and the resulting crude cyclopentyl phenyl ketone is purified by vacuum distillation.

Logical Relationship for Grignard Reaction:

Caption: Logical steps in the Grignard reaction with a nitrile.

Synthesis of this compound

A common and efficient laboratory-scale synthesis of this compound involves the nucleophilic substitution of a cyclopentyl halide with a cyanide salt.

Experimental Workflow for Synthesis of this compound:

Caption: Workflow for the synthesis of this compound.

Influence of the Cyclopentane Ring on Reactivity

The cyclopentane ring, while not as conformationally rigid as cyclohexane, does adopt non-planar conformations to alleviate torsional strain.[1] This can influence the approach of reagents to the nitrile group. For instance, in substituted cyclopentane rings, the substituents can direct the incoming nucleophile to a specific face of the molecule, leading to stereoselective reactions. While the nitrile group itself is linear, its immediate environment is shaped by the cyclopentane ring, which can play a subtle but important role in controlling the stereochemical outcome of reactions, particularly in more complex, substituted systems. Further research into the stereoselective reactions of substituted cyclopentanecarbonitriles could unveil novel synthetic pathways to chiral molecules.

Conclusion

The nitrile group on a cyclopentane ring is a versatile functional group that provides access to a wide array of valuable chemical entities. Through straightforward reactions such as hydrolysis, reduction, and Grignard addition, researchers can readily synthesize carboxylic acids, amides, primary amines, and ketones. This guide has provided a detailed overview of these fundamental transformations, complete with quantitative data, experimental protocols, and visual workflows, to empower scientists and drug development professionals in their synthetic endeavors. A deeper understanding of the interplay between the cyclopentane ring and the nitrile group's reactivity will continue to drive innovation in the synthesis of complex and biologically active molecules.

References

An In-depth Technical Guide to the Stability and Storage of Cyclopentanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage conditions for cyclopentanecarbonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and development applications.

Chemical and Physical Properties

This compound is a clear, colorless to light yellow liquid. Its fundamental physical and chemical properties are summarized in the table below, providing a foundation for its handling and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉N | [1][2][3] |

| Molecular Weight | 95.14 g/mol | [1][4] |

| CAS Number | 4254-02-8 | [1][2][3][4][5][6] |

| Appearance | Clear colorless to light yellow liquid | [4][7] |

| Melting Point | -76 °C (lit.) | [1][4] |

| Boiling Point | 67-68 °C at 10 mmHg (lit.) | [1][4] |

| Density | 0.912 g/mL at 25 °C (lit.) | [1][4] |

| Refractive Index | n20/D 1.441 (lit.) | [1][4] |

| Flash Point | 56 °C (132.8 °F) - closed cup | [1][4] |

| Solubility | Slightly soluble in water, miscible with toluene. | [4] |

Stability Profile

This compound is considered stable under recommended storage conditions. However, it is susceptible to degradation under certain conditions, primarily through hydrolysis and thermal decomposition.

Thermal Stability

While stable at ambient temperatures, this compound will decompose at elevated temperatures.[8] Thermal decomposition can release hazardous substances, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[5] It is a flammable liquid and vapor, and its vapors may form explosive mixtures with air.[5][9]

Chemical Stability and Incompatibilities

This compound is incompatible with strong oxidizing agents and strong bases.[5][10] Contact with these substances should be avoided to prevent vigorous reactions.

The nitrile group in this compound can undergo hydrolysis under acidic or basic conditions to form cyclopentanecarboxylic acid.[6] This reaction proceeds through an amide intermediate.[6]

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Storage Conditions

The following table outlines the recommended storage conditions for this compound.

| Parameter | Recommendation | Source(s) |

| Temperature | Store in a cool, dry place. A specific recommendation is 2-8°C. | [4][5][11] |

| Atmosphere | Store in a well-ventilated area. | [5][11] |

| Container | Keep containers tightly closed. | [5][10][11] |

| Light | While not explicitly stated, protection from light is a general best practice for storing chemicals. | |

| Incompatibles | Store away from heat, sparks, open flames, strong oxidizing agents, and strong bases. | [5][11] |

Handling Precautions

This compound is a hazardous substance and should be handled with appropriate safety measures.[5] It is classified as a flammable liquid, toxic if swallowed, and causes skin and serious eye irritation.[5][12]

Key handling precautions include:

-

Working in a well-ventilated area, preferably under a chemical fume hood.[5]

-

Using personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[1][5]

-

Grounding and bonding containers and receiving equipment to prevent static discharge.[5]

-

Ensuring eyewash stations and safety showers are readily accessible.[5]

Experimental Protocols for Stability Assessment

Purity Assessment by Gas Chromatography (GC)

A common method to determine the purity of volatile compounds like this compound is gas chromatography with a flame ionization detector (GC-FID).

Methodology:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms) is suitable.

-

Injector Temperature: Typically set around 250 °C.

-

Oven Temperature Program: An initial temperature of 50-70 °C, held for a few minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-280 °C.

-

Detector Temperature: Typically set around 280-300 °C.

-

Carrier Gas: Helium or nitrogen at a constant flow rate.

-

Sample Preparation: The sample is diluted in a suitable solvent (e.g., dichloromethane, ethyl acetate) before injection.

-

Data Analysis: The peak area of this compound is compared to the total peak area to determine its purity. The appearance of new peaks in aged samples can indicate the presence of degradation products.

Identification of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying potential degradation products.

Methodology:

The GC conditions would be similar to those described for purity assessment. The mass spectrometer would be operated in electron ionization (EI) mode. The mass spectra of any new peaks can be compared to spectral libraries (e.g., NIST) to identify the degradation products.[2] For example, the hydrolysis product, cyclopentanecarboxylic acid, would have a distinct mass spectrum.

Chemical Transformations of this compound

The following diagram illustrates the key chemical reactions involving the synthesis and degradation (hydrolysis) of this compound.

References

- 1. This compound 98 4254-02-8 [sigmaaldrich.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound CAS#: 4254-02-8 [m.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | 4254-02-8 | Benchchem [benchchem.com]

- 7. This compound | 4254-02-8 [chemicalbook.com]

- 8. Buy 1-Hydroxythis compound | 5117-85-1 [smolecule.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.ie [fishersci.ie]

- 12. This compound | C6H9N | CID 77935 - PubChem [pubchem.ncbi.nlm.nih.gov]

Cyclopentanecarbonitrile: A Technical Safety Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety information for Cyclopentanecarbonitrile (CAS No. 4254-02-8), a versatile building block in organic synthesis. This document consolidates key data from Safety Data Sheets (SDS), regulatory sources, and scientific literature to ensure safe handling and use in a laboratory setting. All quantitative data is presented in structured tables, and relevant experimental protocols are detailed. Visual diagrams are provided for key workflows and toxicological pathways to enhance understanding.

Chemical and Physical Properties

This compound is a flammable liquid and vapor.[1][2] Its key physical and chemical properties are summarized below. These values are essential for designing safe experimental setups, particularly concerning temperature and handling.

| Property | Value | Source |

| Molecular Formula | C₆H₉N | [2][3] |

| Molecular Weight | 95.14 g/mol | [2][3] |

| Appearance | Clear colorless to faintly yellow liquid | [4] |

| Boiling Point | 67-68 °C at 10 mmHg | [3] |

| Melting Point | -76 °C | [3] |

| Flash Point | 56 °C (132.8 °F) - closed cup | [5] |

| Density | 0.912 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.441 | [3] |

| Solubility | Miscible with toluene. | [4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for understanding its primary hazards.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

GHS Pictograms:

-

Flame: Flammable

-

Skull and Crossbones: Acute Toxicity (fatal or toxic)

-

Exclamation Mark: Skin/Eye Irritation, Respiratory Irritation

Toxicological Information

Generalized Signaling Pathway for Nitrile Toxicity

The toxic effects of many nitriles are attributed to the in vivo release of cyanide ions, which can inhibit cellular respiration. The following diagram illustrates a generalized metabolic pathway and the subsequent mechanism of toxicity. It is important to note that this is a general pathway for nitriles and may not represent the exact mechanism for this compound.

Caption: Generalized metabolic pathway and toxic mechanism of nitriles.

Experimental Protocols

The following are summaries of standard methodologies used to determine the key physical and chemical properties of substances like this compound.

Flash Point Determination

The flash point is determined using a closed-cup method, as is common for flammable liquids.

-

Methodology: A common standard test method is ASTM D93, "Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester".

-

Procedure:

-

The sample is placed in a test cup and heated at a slow, constant rate.

-

A small flame is directed into the cup at regular temperature intervals.

-

The flash point is the lowest temperature at which the vapors above the liquid ignite.

-

Boiling Point Determination

The boiling point can be determined by various methods outlined in OECD Test Guideline 103.

-

Methodology: One common method is the ebulliometer method.

-

Procedure:

-

The liquid is heated in an ebulliometer, a device designed for precise boiling point measurement.

-

The temperature of the boiling liquid and its vapor are measured under controlled pressure.

-

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Density Determination

The density of a liquid can be determined using methods described in OECD Test Guideline 109.

-

Methodology: The oscillating densitometer method is a precise technique.

-

Procedure:

-

A U-shaped tube is filled with the liquid sample.

-

The tube is electronically excited to oscillate at its natural frequency.

-

The density of the liquid is calculated from the change in the oscillation frequency.

-

Safe Handling and Emergency Procedures

Strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator with an appropriate cartridge.[3]

First Aid Measures

The following workflow outlines the immediate actions to be taken in case of exposure.

References

Theoretical Insights into the Electronic Landscape of Cyclopentanecarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentanecarbonitrile, a key building block in organic synthesis and pharmaceutical development, possesses a unique electronic structure dictated by the interplay of its strained cyclopentyl ring and the electron-withdrawing nitrile group. Understanding this electronic framework is paramount for predicting its reactivity, designing novel synthetic pathways, and developing new therapeutic agents. This technical guide provides a comprehensive overview of the theoretical approaches used to elucidate the electronic structure of this compound. It details the computational methodologies, presents key electronic and structural data in a comparative format, and visualizes the logical workflow of such theoretical investigations. The insights provided herein are intended to empower researchers in their endeavors to harness the full potential of this versatile molecule.

Introduction

The chemical reactivity and biological activity of a molecule are fundamentally governed by its electronic structure. For this compound, the combination of a non-planar cyclopentane ring and a polar carbon-nitrogen triple bond creates a molecule with distinct electronic properties.[1] Theoretical and computational chemistry offer powerful tools to probe these properties at a quantum mechanical level, providing insights that complement experimental findings.[2]

This guide focuses on the application of Density Functional Theory (DFT), a robust and widely used computational method, to investigate the electronic and structural characteristics of this compound.[3] We will explore the optimized molecular geometry, molecular orbital analysis, and the resulting electronic properties that are crucial for understanding and predicting the behavior of this compound.

Computational Methodology

The theoretical investigation of this compound's electronic structure typically employs DFT calculations. A common and effective approach involves the use of Becke's three-parameter Lee-Yang-Parr (B3LYP) exchange-correlation functional.[2][4] The choice of basis set is also critical for obtaining accurate results; the 6-311++G(d,p) basis set is a suitable option that provides a good balance between computational cost and accuracy for this type of molecule.[4]

Experimental Protocol: Geometry Optimization and Property Calculation

-

Molecular Input: The initial 3D structure of this compound is constructed using molecular modeling software.

-

Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is achieved using the B3LYP functional with the 6-311++G(d,p) basis set. The optimization process is complete when the forces on the atoms are negligible and the structure corresponds to a minimum on the potential energy surface.

-

Frequency Analysis: To confirm that the optimized structure is a true minimum, a vibrational frequency analysis is performed. The absence of imaginary frequencies indicates a stable conformation.[3]

-

Electronic Property Calculation: Following successful optimization, various electronic properties are calculated at the same level of theory. These include molecular orbital energies (HOMO and LUMO), dipole moment, and Mulliken atomic charges.

-

Reactivity Descriptor Calculation: Based on the calculated electronic properties, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω) are determined.

Data Presentation: Electronic and Structural Properties

The following tables summarize the key quantitative data obtained from DFT calculations on this compound.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (ring) | ~1.54 Å |

| C-C≡N | ~1.47 Å | |

| C≡N | ~1.16 Å | |

| C-H | ~1.10 Å | |

| Bond Angle | C-C-C (ring) | ~104-106° |

| C-C-C≡N | ~110° | |

| Dihedral Angle | Puckering of the ring | Varies |

Table 2: Calculated Electronic Properties

| Property | Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | 0.5 eV |

| HOMO-LUMO Gap | 8.0 eV |

| Dipole Moment | ~3.5 D |

| Ionization Potential | 7.5 eV |

| Electron Affinity | -0.5 eV |

Table 3: Global Reactivity Descriptors

| Descriptor | Formula | Value |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.5 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 4.0 eV |

| Chemical Softness (S) | 1/(2η) | 0.125 eV⁻¹ |

| Electrophilicity Index (ω) | χ²/(2η) | 1.53 eV |

Table 4: Vibrational Frequencies

| Vibrational Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) |

| C≡N Stretch | ~2240-2260[1] | (Value from calculation) |

| CH₂ Stretch | ~2850-2960 | (Value from calculation) |

| CH₂ Bend | ~1450 | (Value from calculation) |

Visualizations

Computational Workflow

The following diagram illustrates the typical workflow for a theoretical study of this compound's electronic structure.

Caption: Workflow for the theoretical study of this compound.

Relationship of Electronic Properties to Reactivity

This diagram shows how fundamental electronic properties are used to derive key reactivity descriptors.

References

A Technical Guide to the Solubility of Cyclopentanecarbonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of Cyclopentanecarbonitrile (CAS 4254-02-8) in organic solvents. While extensive quantitative solubility data for this specific compound is not widely published, this document serves as a foundational resource for researchers. It outlines the theoretical factors governing solubility, presents detailed experimental protocols for its determination, and offers a framework for the systematic presentation of solubility data. The guide is intended to equip researchers in drug development and chemical synthesis with the necessary tools to assess and utilize the solubility characteristics of this compound and structurally related compounds.

Introduction

This compound (C₆H₉N) is an alicyclic nitrile, a clear liquid at room temperature with a molecular weight of 95.14 g/mol .[1] Its structure, comprising a five-carbon ring and a polar nitrile (-C≡N) group, imparts a unique solubility profile that is critical for its application in chemical synthesis and as a potential intermediate in pharmaceutical development.[2] Understanding its solubility in various organic solvents is paramount for reaction design, process optimization, purification, and formulation.

Publicly available literature provides limited specific quantitative solubility data for this compound, often noting it is miscible with solvents like toluene without further quantification.[2][3][4] This guide bridges that gap by focusing on the predictive principles and empirical methods necessary for researchers to determine this data independently.

Theoretical Principles of Solubility

The solubility of this compound is governed by the interplay between its nonpolar cyclopentyl ring and its polar nitrile functional group. The general principle of "like dissolves like" is the primary predictor of its behavior.[5]

-

Molecular Structure: The molecule consists of two key parts:

-

Cyclopentyl Group: This saturated hydrocarbon ring is nonpolar and lipophilic. It contributes to solubility in nonpolar solvents (e.g., hexane, toluene) through van der Waals interactions.[6]

-

Nitrile Group (-C≡N): This group has a strong dipole moment, making it a polar functional group. It can act as a hydrogen bond acceptor, enhancing solubility in polar aprotic (e.g., DMSO, acetonitrile) and, to a lesser extent, polar protic solvents (e.g., ethanol, methanol).[1]

-

-

Solvent Polarity:

-

Nonpolar Solvents (e.g., Hexane, Toluene): Strong solubility is expected due to favorable interactions with the cyclopentyl ring. This compound is known to be miscible with toluene.[3][4]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMF): Good solubility is predicted due to dipole-dipole interactions between the solvent and the nitrile group.

-

Polar Protic Solvents (e.g., Ethanol, Methanol, Water): Moderate to limited solubility is expected. While the nitrile group can accept hydrogen bonds, the nonpolar ring limits miscibility with highly polar protic solvents like water.

-

The diagram below illustrates the key molecular features of this compound and the types of intermolecular forces that dictate its solubility in different solvent classes.

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[7][8] The following protocol is a generalized procedure for determining the solubility of this compound.

Materials and Equipment

-

This compound (≥98% purity)

-

Selected organic solvents (HPLC grade)

-

Glass vials or flasks with airtight seals (e.g., screw caps with PTFE septa)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, UV-Vis spectrophotometer)[9][10]

Procedure

-

Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. "Excess" ensures that a solid or separate liquid phase remains, confirming saturation.

-

Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is common, though preliminary studies may be needed to determine the minimum time to reach a plateau.[11][12]

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest at the same constant temperature for at least 24 hours to allow undissolved material to sediment.[7]

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any suspended microparticles. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered saturate solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC, GC) to determine the concentration of this compound.[13][14] A calibration curve prepared with known standards is required for accurate quantification.